
1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine and morpholine moieties. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-methylbenzoimidazole
- 1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-ethylbenzoimidazole
Uniqueness
1-(2-Chloro-6-morpholin-4-yl-pyrimidin-4-yl)-2-(difluoromethyl)benzoimidazole is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s stability, bioavailability, or binding affinity to molecular targets compared to similar compounds.
Eigenschaften
Molekularformel |
C16H14ClF2N5O |
|---|---|
Molekulargewicht |
365.76 g/mol |
IUPAC-Name |
4-[2-chloro-6-[2-(difluoromethyl)benzimidazol-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H14ClF2N5O/c17-16-21-12(23-5-7-25-8-6-23)9-13(22-16)24-11-4-2-1-3-10(11)20-15(24)14(18)19/h1-4,9,14H,5-8H2 |
InChI-Schlüssel |
QAYZTMXIRDYYID-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=C2)N3C4=CC=CC=C4N=C3C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



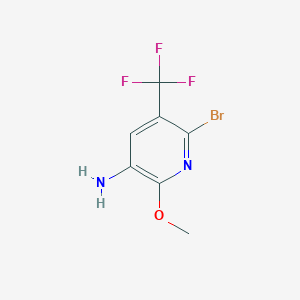
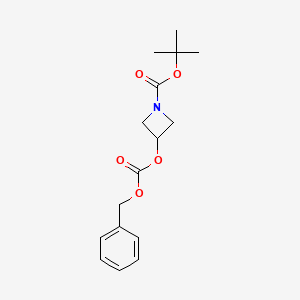
![N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine](/img/structure/B13933256.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)

![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)

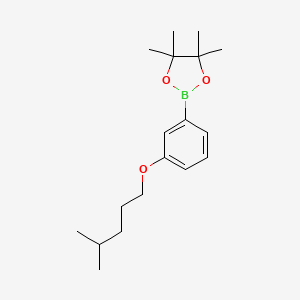
![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)

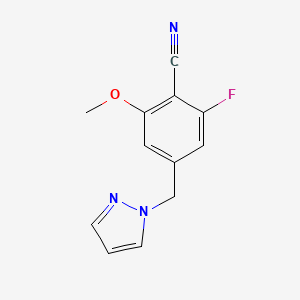
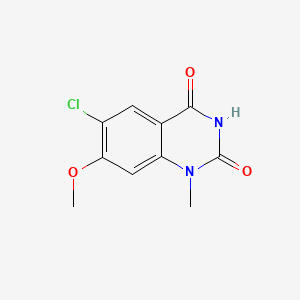
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
